molecular formula C9H18O3 B14509362 3-Ethyl-1,1-dimethoxypentan-2-one CAS No. 62752-91-4

3-Ethyl-1,1-dimethoxypentan-2-one

Cat. No.: B14509362
CAS No.: 62752-91-4
M. Wt: 174.24 g/mol
InChI Key: OGOTWCXLVVPQQU-UHFFFAOYSA-N
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Description

3-Ethyl-1,1-dimethoxypentan-2-one is an organic compound with the molecular formula C9H18O3 It is a ketone with two methoxy groups and an ethyl group attached to the pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,1-dimethoxypentan-2-one typically involves the reaction of 3-ethylpentan-2-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes methanolysis to yield the final product. The reaction conditions often include refluxing the reactants in methanol with a catalytic amount of sulfuric acid.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures and pressures. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1,1-dimethoxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-1,1-dimethoxypentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and methoxy groups.

    Industry: The compound is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which 3-Ethyl-1,1-dimethoxypentan-2-one exerts its effects involves interactions with various molecular targets. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, while the methoxy groups can undergo nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and its ability to act as a precursor in synthetic pathways.

Comparison with Similar Compounds

    3-Ethyl-2-methoxypentan-2-one: Similar structure but with only one methoxy group.

    3-Ethyl-1,1-dimethoxybutan-2-one: Similar structure but with a shorter carbon chain.

    3-Methyl-1,1-dimethoxypentan-2-one: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 3-Ethyl-1,1-dimethoxypentan-2-one is unique due to the presence of two methoxy groups and an ethyl group on the pentan-2-one backbone. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

62752-91-4

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-ethyl-1,1-dimethoxypentan-2-one

InChI

InChI=1S/C9H18O3/c1-5-7(6-2)8(10)9(11-3)12-4/h7,9H,5-6H2,1-4H3

InChI Key

OGOTWCXLVVPQQU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)C(OC)OC

Origin of Product

United States

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